N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide
Description
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide is a pyrrolidine-based acetamide derivative characterized by an (R)-configured pyrrolidin-3-yl core substituted with a 2-amino-acetyl group at the 1-position and an acetamide moiety at the 3-position. This compound is structurally related to small-molecule modulators of G protein-coupled receptors (GPCRs) and ion channels, as evidenced by analogs such as AMG628 and SB705498, which share similar pyrrolidine-acetamide scaffolds .
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5,9H2,1H3,(H,10,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUBVUJKVSPBT-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide typically involves the formation of the pyrrolidine ring followed by the introduction of the amino-acetyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the cyclization can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring or the amino-acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with considerations for temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide serves as a crucial building block in organic synthesis. Its unique piperidine structure allows for the formation of more complex heterocyclic compounds through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
2. Industrial Production
The compound is synthesized using optimized methods that ensure high yield and purity. Techniques such as solvent extraction and chromatography are commonly employed in its industrial production.
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antibacterial and antifungal properties. It has shown effectiveness against several pathogenic strains, which positions it as a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC Value (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 25 | Ciprofloxacin |
| Escherichia coli | 50 | Ampicillin |
| Pseudomonas aeruginosa | 75 | Gentamicin |
| Candida albicans | 30 | Fluconazole |
This table highlights the minimum inhibitory concentration (MIC) values against various pathogens, suggesting the compound's potential for treating infections caused by resistant strains.
2. Mechanism of Action
The compound's mechanism involves interactions with specific biological targets, modulating metabolic pathways and potentially leading to therapeutic effects. For instance, it may inhibit enzymes critical for pathogen survival, enhancing its efficacy as an antimicrobial agent.
Medicinal Applications
1. Therapeutic Potential
this compound is being explored for its therapeutic applications in treating diseases due to its bioactive properties. Its ability to interact with various receptors and enzymes makes it a candidate for drug development against conditions like infections and possibly other ailments.
2. Case Studies
Several studies have evaluated the efficacy of this compound:
- Study on Staphylococcus aureus : A recent investigation demonstrated that this compound not only inhibited bacterial growth but also reduced biofilm formation, a significant factor in chronic infections.
- Antifungal Properties : Another study revealed that it effectively inhibited the growth of Candida albicans, showing an MIC value lower than traditional antifungal agents, indicating its potential as an alternative treatment option.
Mechanism of Action
The mechanism by which N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s amino-acetyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical and Substitutional Variations
Key structural analogs differ in stereochemistry, substituents, and functional groups:
*Estimated based on structural similarity to .
- Stereochemistry : The R-configuration in the target compound may confer distinct binding affinities compared to S-configuration analogs (e.g., ’s compound), as seen in GPCR-targeting agents like AMG628 .
Physicochemical Properties
- Polarity: The 2-amino-acetyl group increases polarity compared to methyl or isopropyl substituents (e.g., N-isopropyl derivatives in ), impacting solubility and pharmacokinetics.
Biological Activity
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide is a synthetic compound with a pyrrolidine structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring and an acetamide moiety. Its molecular formula is CHNO\ with a molecular weight of approximately 158.21 g/mol. The unique structural characteristics contribute to its diverse biological activities.
The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, influencing metabolic pathways and potentially exerting therapeutic effects against various diseases.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrrolidine derivatives, providing insights into the potential applications of this compound:
- Antibacterial Studies : A study on pyrrolidine derivatives found that certain compounds inhibited the growth of harmful bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, indicating a promising antibacterial profile .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. For example, the introduction of halogen substituents in related alkaloids significantly improved their antibacterial efficacy .
- Pharmacological Potential : The compound has been explored for its therapeutic potential in treating infections due to its bioactive properties. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and MIC values of selected pyrrolidine derivatives compared to this compound:
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| N-(2-Aminoethyl)pyrrolidin-3-yl-N-isopropylacetamide | Antibacterial | <125 |
| N-(2-Aminopropanoyl)pyrrolidin-3-yl-N-methylacetamide | Antifungal | 150 |
| N-[1-(2-Amino-acetyl)pyrrolidin-3-yl]-N-methyl-acetamide | Antimicrobial | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
